In Vivo Gastric Tumour Weight Reduction: Auramycin G vs. 5‑Fluorouracil vs. Combination Therapy
In a BALB/c nude mouse AGS gastric tumour xenograft model, auramycin G at 50 mg/kg b.w. reduced mean tumour weight to 2.01 ± 0.37 g versus a vehicle control of 3.88 ± 0.48 g. The clinical standard 5‑fluorouracil (5‑Fu, 0.5 mg/kg b.w.) produced a tumour weight of 1.60 ± 0.26 g. Notably, the combination of auramycin G plus 5‑Fu further suppressed tumour weight to 1.33 ± 0.28 g, which was lower than either single agent [1]. In a separate experimental arm, auramycin G (50 mg/kg) alone reduced tumour weight from a control value of 3.73 ± 0.56 g to 2.21 ± 0.45 g, while the 5‑Fu combination achieved 1.33 ± 0.28 g [2].
| Evidence Dimension | In vivo tumour weight (g) in AGS gastric xenograft model |
|---|---|
| Target Compound Data | Auramycin G 50 mg/kg: 2.01 ± 0.37 g (Experiment 1); 2.21 ± 0.45 g (Experiment 2) |
| Comparator Or Baseline | Vehicle control: 3.88 ± 0.48 g (Exp. 1) / 3.73 ± 0.56 g (Exp. 2); 5‑Fu 0.5 mg/kg: 1.60 ± 0.26 g; Auramycin G + 5‑Fu: 1.33 ± 0.28 g |
| Quantified Difference | Auramycin G vs. control: ~42‑48 % tumour weight reduction; Auramycin G + 5‑Fu vs. control: ~64 % reduction; Auramycin G + 5‑Fu vs. 5‑Fu alone: ~17 % additional reduction |
| Conditions | Male BALB/c nude mice, AGS gastric adenocarcinoma cells, 25‑day treatment, intraperitoneal administration every 2 days |
Why This Matters
Procurement decisions for gastric cancer research should account for auramycin G's demonstration that it can out‑perform 5‑Fu, the clinical standard, when used in combination, offering a differentiated in vivo efficacy profile not replicable by 5‑Fu alone.
- [1] Li H, et al. Gastric Cancer. 2023;26(6):863‑877. In‑text data from Results section (tumour weight comparison across treatment groups). doi:10.1007/s10120-023-01412-2 View Source
- [2] Li H, et al. Gastric Cancer. 2023;26(6):863‑877. Abstract tumour weight data. doi:10.1007/s10120-023-01412-2 View Source
